o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl-
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Overview
Description
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- is a derivative of o-Toluic acid, which is also known as 2-methylbenzoic acid. This compound is an aromatic carboxylic acid with a complex structure that includes allyloxy, ethyl, and propyl substituents. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- typically involves multiple steps, starting from o-Toluic acid. The introduction of allyloxy, ethyl, and propyl groups can be achieved through various organic reactions such as alkylation, etherification, and Friedel-Crafts acylation. Specific reaction conditions, including the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of raw materials and reaction conditions is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes. Detailed studies on its binding affinity and specificity can provide insights into its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
o-Toluic acid: The parent compound with a simpler structure.
p-Toluic acid: An isomer with the methyl group in the para position.
m-Toluic acid: An isomer with the methyl group in the meta position.
Uniqueness
o-Toluic acid, 4-allyloxy-3-ethyl-5-propyl- stands out due to its unique combination of substituents, which impart distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
93163-93-0 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3-ethyl-2-methyl-4-prop-2-enoxy-5-propylbenzoic acid |
InChI |
InChI=1S/C16H22O3/c1-5-8-12-10-14(16(17)18)11(4)13(7-3)15(12)19-9-6-2/h6,10H,2,5,7-9H2,1,3-4H3,(H,17,18) |
InChI Key |
NCUCDFZBAOBFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1OCC=C)CC)C)C(=O)O |
Origin of Product |
United States |
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